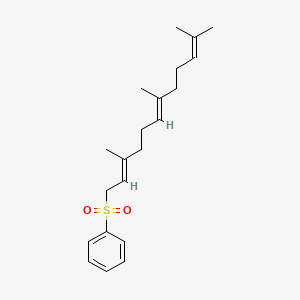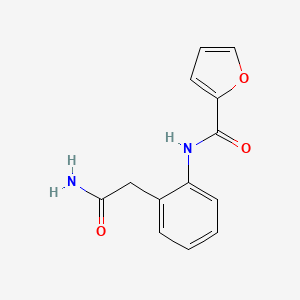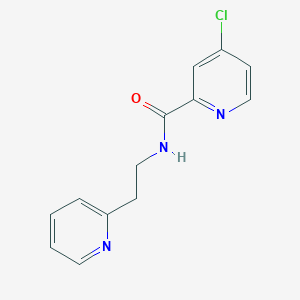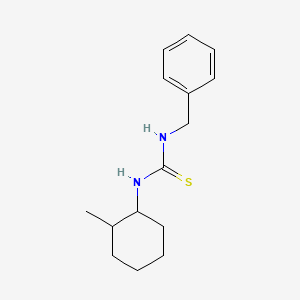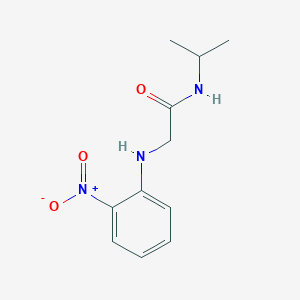
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an isopropyl group, a nitrophenyl group, and an aminoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of 2-nitroaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: n-Isopropyl-2-((2-aminophenyl)amino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitroaniline and isopropyl acetic acid.
Applications De Recherche Scientifique
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer reactions, while the aminoacetamide moiety can form hydrogen bonds with target proteins, leading to modulation of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroacetanilide: Similar structure but lacks the isopropyl group.
N-Isopropyl-2-aminophenylacetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Nitrophenyl)acetamide: Similar structure but lacks the isopropyl group.
Uniqueness
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is unique due to the presence of both the isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(2-nitroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8(2)13-11(15)7-12-9-5-3-4-6-10(9)14(16)17/h3-6,8,12H,7H2,1-2H3,(H,13,15) |
Clé InChI |
YTPYQXRTELDRBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


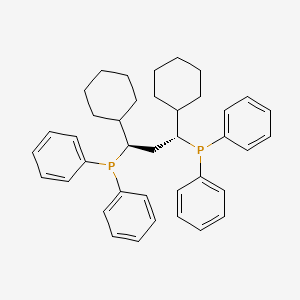
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
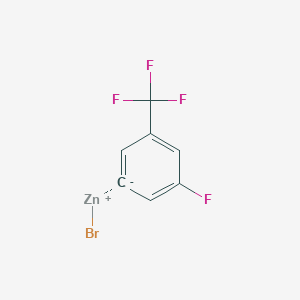
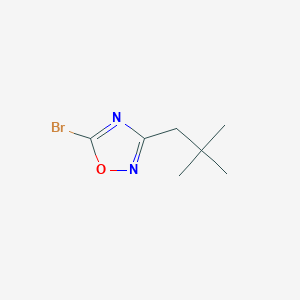
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
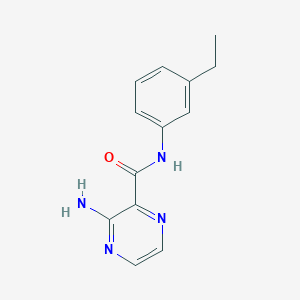
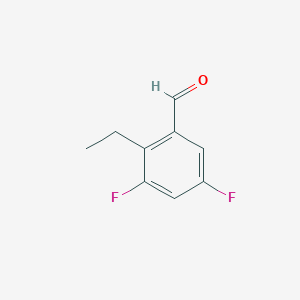
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
